4-methoxyazepan-2-one
Overview
Description
4-methoxyazepan-2-one is a heterocyclic compound with the molecular formula C7H13NO2 It is a derivative of azepine, characterized by a seven-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxyazepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybutanoyl chloride with ammonia or an amine, followed by cyclization to form the azepine ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-methoxyazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into more saturated derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azepine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halides.
Major Products:
Oxidation: Formation of oxo-derivatives.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of halogenated azepines.
Scientific Research Applications
4-methoxyazepan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials for organic electronics.
Mechanism of Action
The mechanism of action of 4-methoxyazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.
Comparison with Similar Compounds
- 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-
- 1-Aza-2-methoxy-1-cycloheptane
- O-Methylcaprolactim
Comparison: 4-methoxyazepan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications where other azepine derivatives may not be suitable.
Properties
IUPAC Name |
4-methoxyazepan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-6-3-2-4-8-7(9)5-6/h6H,2-5H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIMDERMRVSNPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCNC(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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